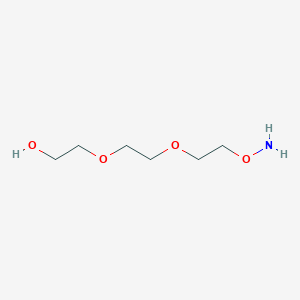
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C8H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an aminooxy group and multiple ethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of aminoethanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the aminoethanol, forming the desired product. The reaction conditions usually include a controlled temperature and pressure to ensure the efficient formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are carefully monitored. The use of high-purity reactants and catalysts ensures the production of a high-quality product. The process may also involve purification steps, such as distillation or crystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with specific functional groups in target molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethanamine: Similar in structure but contains an azido group instead of an aminooxy group.
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol: Contains a dimethylamino group, offering different reactivity and applications.
2-(2-(2-(Hydroxyethoxy)ethoxy)ethanol: Lacks the aminooxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethan-1-ol is unique due to its aminooxy group, which provides distinct reactivity and versatility in chemical synthesis and applications. This makes it a valuable compound in various fields, from basic research to industrial applications .
Properties
Molecular Formula |
C6H15NO4 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[2-(2-aminooxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H15NO4/c7-11-6-5-10-4-3-9-2-1-8/h8H,1-7H2 |
InChI Key |
OCGHRVOCEMHDGM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCON)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
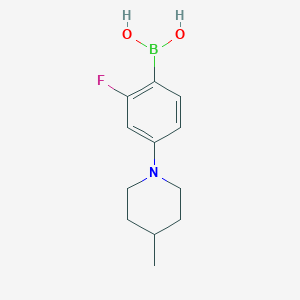

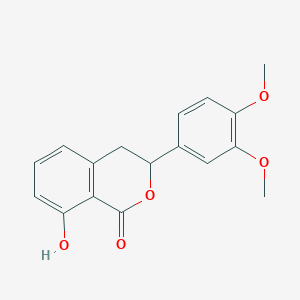
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
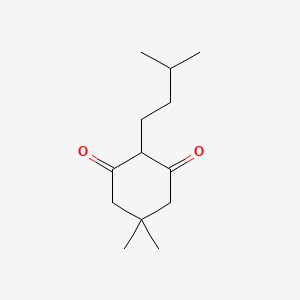
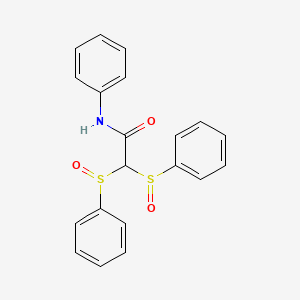
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
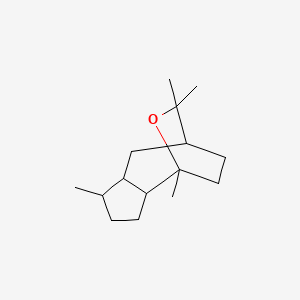
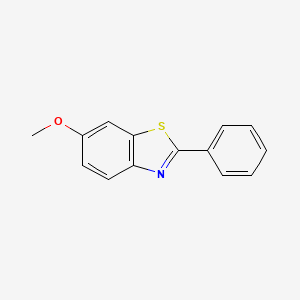
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
